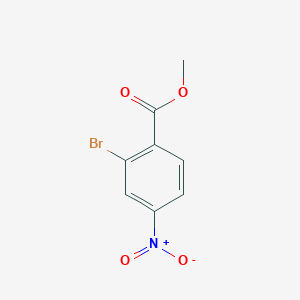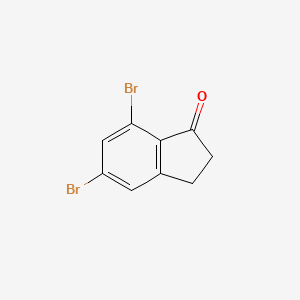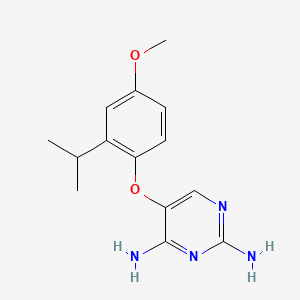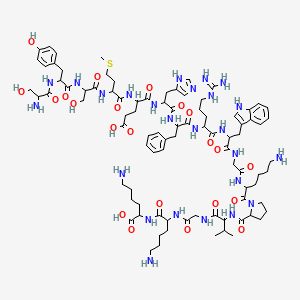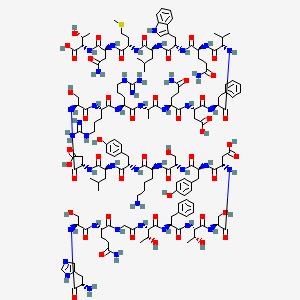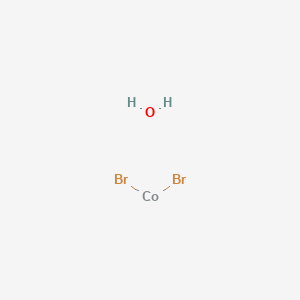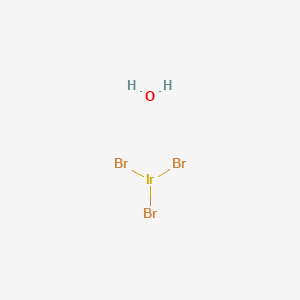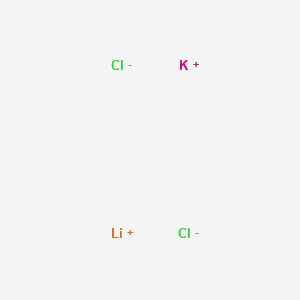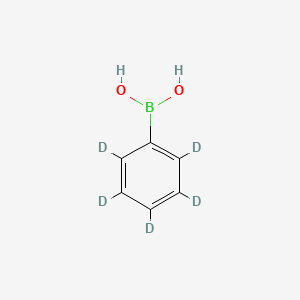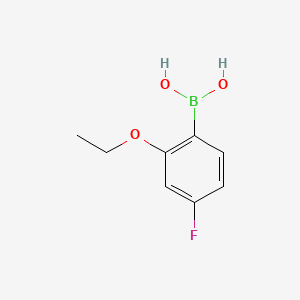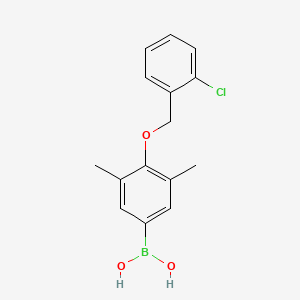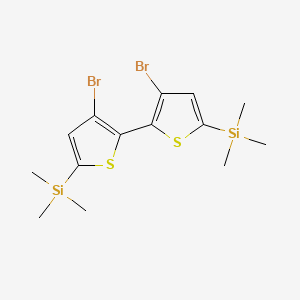
3,3'-Dibromo-5,5'-bis(trimethylsilyl)-2,2'-bithiophene
Übersicht
Beschreibung
3,3’-Dibromo-5,5’-bis(trimethylsilyl)-2,2’-bithiophene is a chemical compound that is useful in creating polymers and small molecule materials for organic electronics . It can be functionalized in an orthogonal approach and is also used in the synthesis of bridged thiophene compounds such as dithienosiloles .
Synthesis Analysis
This compound plays a significant role in the synthesis of polymers and small molecule materials for organic electronics . It is also used in the synthesis of bridged thiophene compounds such as dithienosiloles .Molecular Structure Analysis
The molecular structure of this compound is represented by the empirical formula C14H20Br2S2Si2 . It is a complex structure that includes elements such as Carbon, Hydrogen, Bromine, Sulfur, and Silicon .Chemical Reactions Analysis
3,3’-Dibromo-5,5’-bis(trimethylsilyl)-2,2’-bithiophene is used in creating polymers and small molecule materials for organic electronics . It can be functionalized in an orthogonal approach, which allows for a wide range of chemical reactions .Physical And Chemical Properties Analysis
The compound is a solid at 20 degrees Celsius . It has a molecular weight of 468.42 . The melting point of the compound is between 85-90 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Application in Coordination Polymers
- Scientific Field : Coordination Chemistry
- Summary of the Application : This compound has been used in the synthesis of coordination polymers (CPs), specifically silver (i) coordination polymers . These polymers have potential applications in the creation of new porous chiral materials .
- Methods of Application/Experimental Procedures : The CPs are assembled from 3,3′,5,5′-tetrasubstituted 4,4′-bipyridines and silver salts . The resulting silver-CPs are based on infinite Ag–bipyridine chains, where one or two halogen atoms strongly interact with Ag .
- Results/Outcomes : A homochiral metal-organic framework (MOF) was prepared using the enantiopure 3,3′-dibromo-5,5′-bis(4-methoxyphenyl)-4,4′-bipyridine as a ligand . Preliminary applications showed that the homochiral network is able to recognize the enantiomers of rac-styrene oxide and to control the cytotoxicity level of the Ag-based MOF toward a cell line derived from adult human skin (HaCaT) .
Application in Low Band Gap Polymers
- Scientific Field : Materials Chemistry
- Summary of the Application : This compound has been used in the synthesis of low band gap polymers, specifically in the creation of a new diseleno[3,2b:2’, 3’d]germole (DSG) monomer . These polymers have potential applications in the development of materials for field effect transistor (FET) or photovoltaic (OPV) applications .
- Methods of Application/Experimental Procedures : The DSG monomer is synthesized by copolymerization of a distannylated DSG monomer with N-octylthienopyrrolodione . This results in a soluble low band gap polymer .
- Results/Outcomes : The DSG containing polymer shows a broader and more redshifted absorption spectrum compared to its thiophene analogue . Polymer solar cells fabricated from blends with PC71BM exhibited initial power conversion efficiencies of 5.2% in inverted bulk heterojunction solar cells .
Application in Organic Electronics
- Scientific Field : Organic Electronics
- Summary of the Application : This compound has been used in the synthesis of organic electronic materials, specifically in the creation of a new diseleno[3,2b:2’, 3’d]germole (DSG) monomer . These materials have potential applications in the development of organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) .
- Methods of Application/Experimental Procedures : The DSG monomer is synthesized by copolymerization of a distannylated DSG monomer with N-octylthienopyrrolodione . This results in a soluble low band gap polymer .
- Results/Outcomes : The DSG containing polymer shows a broader and more redshifted absorption spectrum compared to its thiophene analogue . Organic solar cells fabricated from blends with PC71BM exhibited initial power conversion efficiencies of 5.2% in inverted bulk heterojunction solar cells .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[4-bromo-5-(3-bromo-5-trimethylsilylthiophen-2-yl)thiophen-2-yl]-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20Br2S2Si2/c1-19(2,3)11-7-9(15)13(17-11)14-10(16)8-12(18-14)20(4,5)6/h7-8H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKCVPMCCGPMMBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC(=C(S1)C2=C(C=C(S2)[Si](C)(C)C)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20Br2S2Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70578943 | |
| Record name | (3,3'-Dibromo[2,2'-bithiophene]-5,5'-diyl)bis(trimethylsilane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70578943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3'-Dibromo-5,5'-bis(trimethylsilyl)-2,2'-bithiophene | |
CAS RN |
207742-50-5 | |
| Record name | (3,3'-Dibromo[2,2'-bithiophene]-5,5'-diyl)bis(trimethylsilane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70578943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3'-Dibromo-5,5'-bis(trimethylsilyl)-2,2'-bithiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



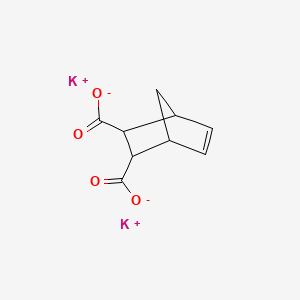
![N-[3-[bis(2-methoxyethyl)amino]-4-methoxyphenyl]acetamide](/img/structure/B1591051.png)
